molecular formula C17H18N6O2 B2626667 9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921830-68-4

9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No. B2626667
CAS RN: 921830-68-4
M. Wt: 338.371
InChI Key: XXJOEFVLDGTUHU-UHFFFAOYSA-N
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Description

The compound “9-isopropyl-5,7-dimethyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione” is a type of heterocyclic compound . It has a molecular formula of C17H18N6O2 and a molecular weight of 338.371.


Synthesis Analysis

The synthesis of such compounds often starts from aminotriazoles and pyrimidines, leading to heterocyclic systems containing the triazolopyrimidine ring . The [1,2,4]-triazolo [1,5- a ]pyrimidine heterocycle was first described in 1909 by Bulow and Haas .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine ring, which is a nitrogenous heterocycle . This ring is part of many molecules of natural, human, or plant origin .


Chemical Reactions Analysis

The reactivity of these derivatives is an important aspect of their chemical properties . Different methods have been developed to access these heterocyclic compounds with nitrogenous rings, such as triazolopyrimidines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has a molecular weight of 338.371. More detailed physical and chemical properties could not be found in the available literature.

Scientific Research Applications

Anticancer and Antimicrobial Activities

The compound belongs to a class of chemicals that have been synthesized and evaluated for their potential in anticancer, anti-HIV, and antimicrobial activities. Specifically, derivatives of triazolo[4,3-e]purine have shown considerable activity against various cancer cell lines, including melanoma MALME-3M, non-small lung cancer HOP-92, and breast cancer T-47D. Additionally, certain derivatives have demonstrated moderate anti-HIV activity and significant antimicrobial effects against pathogens like P. aeruginosa, P. vulgaris, and S. aureus, indicating a broad spectrum of potential pharmacological applications. However, these compounds generally lack antifungal activity, with only a few exceptions showing weak action against A. niger (Ashour et al., 2012).

Synthesis and Chemical Properties

The synthesis of triazolo[4,3-e]purine derivatives and related compounds often emphasizes green chemistry principles, such as catalyst- and solvent-free conditions. This approach not only aligns with environmental sustainability goals but also simplifies the synthesis process. For instance, a novel method for synthesizing 5,9-dihydropyrimido[5,4-e][1,2,4]triazolo[1,5-a]pyrimidine-6,8(4H,7H)-diones has been developed, highlighting the efficiency and environmental friendliness of such procedures (Karami et al., 2015).

Antibacterial Evaluation

In addition to anticancer properties, some compounds containing the triazolo[4,3-e]purine moiety have been synthesized and screened for their antibacterial activity. These efforts have contributed to the identification of compounds with significant antibacterial properties, thus expanding the potential therapeutic applications of this class of molecules (Govori, 2017).

Mechanism of Action

Compounds containing the [1,2,4]-triazolo [1,5- a ]pyrimidine ring exhibit biological activity in various therapeutic areas such as anti-cancer, anti-parasitic, antifungal, antiviral, and anti-inflammatory activities . They are promising bicyclic systems in order to create new agents for the treatment of various diseases .

Future Directions

The triazolopyrimidine scaffolding has found numerous applications in agricultural chemistry and medicinal chemistry . Therefore, the synthesis of derivatives with a triazolopyrimidine skeleton may be of major biological importance in order to achieve the desired goal .

properties

IUPAC Name

1,3-dimethyl-8-phenyl-5-propan-2-ylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c1-10(2)22-12-14(20(3)17(25)21(4)15(12)24)23-13(18-19-16(22)23)11-8-6-5-7-9-11/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJOEFVLDGTUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(N(C(=O)N(C2=O)C)C)N3C1=NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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